molecular formula C12H8Cl2 B1424356 3,5-Dichloro-1,2-dihydroacenaphthylene CAS No. 27608-78-2

3,5-Dichloro-1,2-dihydroacenaphthylene

Cat. No. B1424356
CAS RN: 27608-78-2
M. Wt: 223.09 g/mol
InChI Key: JCKOBQQABHVKOP-UHFFFAOYSA-N
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Description

“3,5-Dichloro-1,2-dihydroacenaphthylene” is a chemical compound with the molecular formula C12H8Cl2 . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon . The molecular weight of this compound is 223.09800 .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-1,2-dihydroacenaphthylene” consists of a polycyclic aromatic hydrocarbon core with two chlorine atoms attached . The exact mass of the molecule is 222.00000 .

properties

IUPAC Name

3,5-dichloro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-6-11(14)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOBQQABHVKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C3=CC=CC1=C23)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701985
Record name 3,5-Dichloro-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-1,2-dihydroacenaphthylene

CAS RN

27608-78-2
Record name 3,5-Dichloro-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 2
3,5-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 3
3,5-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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